molecular formula C2BrF2NO B2952763 N-(Difluoromethylidene)carbamoyl bromide CAS No. 2416233-72-0

N-(Difluoromethylidene)carbamoyl bromide

Cat. No.: B2952763
CAS No.: 2416233-72-0
M. Wt: 171.929
InChI Key: KFYQJXDJXUPMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Difluoromethylidene)carbamoyl bromide: is a chemical compound with the molecular formula C₂BrF₂NO It is characterized by the presence of a difluoromethylidene group attached to a carbamoyl bromide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Difluoromethylidene)carbamoyl bromide typically involves the reaction of difluoromethylidene precursors with carbamoyl bromide under controlled conditions. One common method involves the use of difluorocarbene reagents, which react with carbamoyl bromide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: N-(Difluoromethylidene)carbamoyl bromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The difluoromethylidene group can participate in addition reactions with various electrophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Addition Reactions: Electrophiles such as halogens, acids, and alkylating agents are commonly used. The reactions may require catalysts or specific reaction conditions to proceed efficiently.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield N-substituted carbamoyl derivatives, while addition reactions with halogens may result in halogenated products.

Scientific Research Applications

Chemistry: N-(Difluoromethylidene)carbamoyl bromide is used as a reagent in organic synthesis for the introduction of difluoromethylidene groups into target molecules. This modification can enhance the chemical and physical properties of the resulting compounds.

Biology: In biological research, this compound is used to study the effects of difluoromethylidene groups on biological systems. It can be used to modify biomolecules and investigate their interactions and functions.

Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(Difluoromethylidene)carbamoyl bromide involves the interaction of its difluoromethylidene group with various molecular targets. The difluoromethylidene group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecules’ structure and function. The specific molecular targets and pathways involved depend on the context of its application, such as in organic synthesis or biological research.

Comparison with Similar Compounds

    N-(Difluoromethylidene)carbamoyl chloride: Similar in structure but with a chloride group instead of bromide.

    N-(Difluoromethylidene)carbamoyl fluoride: Contains a fluoride group, offering different reactivity and properties.

    N-(Difluoromethylidene)carbamoyl iodide: Features an iodide group, which can influence its chemical behavior.

Uniqueness: N-(Difluoromethylidene)carbamoyl bromide is unique due to the presence of the bromide group, which can influence its reactivity and interactions with other molecules. The bromide group can participate in specific substitution reactions that may not be as efficient with other halides. Additionally, the difluoromethylidene group imparts unique chemical properties, making this compound valuable for various applications in scientific research and industry.

Properties

IUPAC Name

N-(difluoromethylidene)carbamoyl bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrF2NO/c3-1(7)6-2(4)5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYQJXDJXUPMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.